(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
CAS No.: 102069-84-1
Cat. No.: VC20769011
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102069-84-1 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | [(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | CECTWDBFDAJIEO-NSHDSACASA-N |
| Isomeric SMILES | COC[C@@H]1CCCN1C(=O)C2=CC=CC=C2OC |
| SMILES | COCC1CCCN1C(=O)C2=CC=CC=C2OC |
| Canonical SMILES | COCC1CCCN1C(=O)C2=CC=CC=C2OC |
Introduction
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is a chiral compound with a specific stereochemistry, indicated by the "(S)-" notation, which signifies its configuration at the chiral center. This compound is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and is further modified with a 2-methoxybenzoyl group and a methoxymethyl group. The CAS number for this compound is 102069-84-1 .
Applications and Uses
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is often used as a key intermediate in organic synthesis, particularly in the construction of complex molecules where stereochemical control is crucial. It can serve as a chiral building block in asymmetric synthesis, contributing to the formation of optically active compounds. This compound is also relevant in the synthesis of pharmaceuticals and other biologically active molecules due to its ability to introduce specific stereochemistry into target molecules .
Synthesis and Preparation
The synthesis of (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine typically involves the reaction of a chiral pyrrolidine derivative with a 2-methoxybenzoyl chloride or similar reagent. The chiral pyrrolidine derivative itself can be prepared through various methods, including asymmetric synthesis techniques or resolution of racemic mixtures .
Research Findings
Research on (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine highlights its utility in stereocontrolled synthesis. The compound's chiral nature makes it valuable for constructing complex molecules with specific stereochemistry, which is essential for biological activity in many pharmaceuticals. Additionally, its role in the synthesis of natural products and other biologically active compounds underscores its importance in modern organic chemistry .
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